Graphite

Electrical Conductivity Carbon Black Conductive Polymer Composites

Graphite (CAS 7782-42-5) is the benchmark layered carbon allotrope for applications where anisotropic electrical/thermal conductivity and lamellar lubricity are mandatory. Unlike carbon black (≈100 S/m vs. graphite's 3×10⁵ S/m in-plane) or MoS₂ (friction coefficient 0.003 vs. graphite's 0.001 under oil immersion), only graphite delivers simultaneous current handling and ultra-low shear. For Li-ion battery anodes, specify spheroidized natural flake (>99.5% C, D50 15–20 µm, Fe/Cu/Ni <100 ppm) to achieve 372 mAh/g at 50–70% lower cost than synthetic grades. For thermal management, HOPG or annealed pyrolytic graphite sheets provide 400–470 W/m·K in-plane. Align basal plane with heat-flux direction during assembly.

Molecular Formula C
Molecular Weight 12.011 g/mol
CAS No. 7782-42-5
Cat. No. B147942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGraphite
CAS7782-42-5
SynonymsC, Mineral carbon
Molecular FormulaC
Molecular Weight12.011 g/mol
Structural Identifiers
SMILES[C]
InChIInChI=1S/C
InChIKeyOKTJSMMVPCPJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Insoluble in water and organic solvents
INSOL IN ALL SOLVENTS
Insoluble in water
Insoluble in organic solvents
Activated carbon is generally considered to exhibit low affinity for water.
INSOL IN WATER OR OTHER KNOWN SOLVENTS
Solubility in water: none
Solubility in water: insoluble
Insoluble

Graphite CAS 7782-42-5: Industrial Procurement & Technical Baseline for Carbon-Based Material Selection


Graphite (CAS 7782-42-5) is a naturally occurring crystalline allotrope of carbon characterized by a layered, anisotropic structure in which hexagonally arranged carbon atoms are covalently bonded within sheets (graphene layers) and weakly bound by van der Waals forces between layers [1]. This structural motif confers a unique combination of properties including high electrical conductivity (in-plane), high thermal stability (melting point ~3652–3827 °C), lubricity, and chemical inertness [2]. As a procurement baseline, graphite is commercially available in natural (flake, amorphous, vein) and synthetic grades, with purity, particle size, and crystallinity dictating its suitability for applications ranging from energy storage to high-temperature lubricants and refractories [3]. Its well-characterized performance and established supply chains render it a benchmark against which emerging carbonaceous and inorganic alternatives are evaluated for both technical and economic viability [4].

Why Generic Carbon Substitution Fails: Graphite's Unique Anisotropic Differentiation for Precision Procurement


Despite sharing a carbon backbone, generic substitution among carbon allotropes (e.g., carbon black, graphene, CNTs) or inorganic analogs (e.g., MoS₂, h-BN) fails because graphite's performance is defined by its specific crystallite size, interlayer spacing, and anisotropic conductivity, not merely its elemental composition [1]. For instance, while carbon black offers high surface area and electrical percolation at low loadings, it lacks graphite's macroscopic thermal conductivity (6.0–470 W/m·K vs. ~0.1–1 W/m·K) and lubricious lamellar shear [2]. Conversely, graphene's exceptional in-plane conductivity (up to 5000 W/m·K) comes at orders-of-magnitude higher cost and processability constraints, making it a poor direct substitute for bulk thermal management or anode applications [3]. Furthermore, inorganic analogs like hexagonal boron nitride (h-BN) or molybdenum disulfide (MoS₂) diverge critically in electrical behavior (insulating vs. conductive), oxidative stability, and cost, underscoring that procurement specifications must be driven by application-specific quantitative thresholds rather than broad material class equivalence [4][5].

Quantitative Evidence Guide: Graphite's Verifiable Differentiation Against Key Comparators


Electrical Conductivity Anisotropy: Graphite vs. Carbon Black for Conductive Composites

Graphite exhibits markedly higher in-plane electrical conductivity compared to carbon black, a critical differentiator for applications requiring macroscopic charge transport rather than localized percolation. While carbon black provides low percolation thresholds due to its high surface area and structure, its intrinsic electrical conductivity (≈100 S/m) is an order of magnitude lower than graphite's in-plane conductivity (≈3 × 10⁵ S/m) [1]. This difference stems from graphite's extended crystalline graphene layers enabling efficient electron mobility (≈10,000 cm²/V·s along planes) versus the disordered, amorphous carbon network of carbon black [2]. Consequently, graphite is the preferred material for high-current electrodes and busbars, whereas carbon black is optimized for static dissipation and antistatic coatings [3].

Electrical Conductivity Carbon Black Conductive Polymer Composites

Thermal Conductivity Advantage: Graphite vs. Hexagonal Boron Nitride for Heat Spreading in Conductive Applications

In applications requiring simultaneous heat spreading and electrical conductivity, graphite's thermal conductivity (6.0–470 W/m·K) outperforms hexagonal boron nitride (h-BN, 29–96 W/m·K) while providing the essential electrical conduction that h-BN (an insulator) cannot offer [1]. Although h-BN's higher oxidative stability (up to 900 °C in air) makes it attractive for high-temperature dielectric applications, graphite's thermal conductivity can be engineered to exceed 470 W/m·K in-plane for highly oriented pyrolytic graphite (HOPG), which is 5× higher than h-BN's maximum reported value [2]. This combination of moderate-to-high thermal conductivity and electrical conductivity makes graphite uniquely suitable for Li-ion battery current collectors, heat spreaders, and electrodes, where h-BN would require a separate conductive layer [3].

Thermal Management Hexagonal Boron Nitride Thermal Conductivity

Friction Coefficient Superiority: Graphite vs. MoS₂ in Oil-Lubricated Nanoscale Contacts

In oil-based lubrication environments, graphite homojunctions demonstrate a significantly lower friction coefficient (0.001) compared to MoS₂ homojunctions (0.003), representing a 67% reduction [1]. This nanofriction contrast, measured via atomic force microscopy (AFM) in hexadecane, arises from the directional alignment of oil molecules along graphite's zigzag crystallographic direction, creating a low-energy shear interface [2]. While MoS₂ excels in dry or vacuum environments (friction coefficient ~0.1–0.2), graphite's performance in oil-based lubricant additives is quantitatively superior, a critical factor for formulating high-efficiency engine oils and industrial lubricants [3].

Tribology Solid Lubricant Friction Coefficient

Cost-Performance Balance: Natural Graphite vs. Synthetic Graphite for Battery Anode Applications

Natural graphite offers a compelling cost-to-performance ratio for Li-ion battery anodes, delivering the industry-standard theoretical capacity of 372 mAh/g at significantly lower raw material cost than synthetic graphite or emerging alternatives like silicon [1]. While synthetic graphite provides higher purity (>99.9%) and consistency, its graphitization process (2500–3000 °C) incurs a substantial cost premium, making it economically viable only for high-end applications (e.g., nuclear, semiconductor) [2]. In contrast, natural flake graphite, after purification to battery-grade (>99.5% C), meets the 372 mAh/g capacity benchmark with acceptable cycling stability, driving its dominance (>90% market share) in commercial Li-ion cells [3]. This economic advantage is quantified as a 50–70% lower procurement cost compared to synthetic equivalents for comparable particle size distributions [4].

Battery Anode Cost Efficiency Specific Capacity

Oxidative Stability Trade-off: Graphite vs. h-BN in High-Temperature Air Environments

Graphite's susceptibility to oxidation in air above ~600 °C is a critical limitation compared to hexagonal boron nitride (h-BN), which remains stable up to 900 °C in oxidizing atmospheres [1]. This differential dictates that graphite cannot be used as a direct substitute for h-BN in high-temperature dielectric applications (e.g., Hall-effect thruster insulators, furnace linings) without protective coatings or inert atmospheres [2]. However, this limitation is offset by graphite's ~5× higher in-plane thermal conductivity and electrical conductivity, which are essential for applications like electrodes and heat spreaders in inert or vacuum environments [3]. For procurement in oxidizing high-temperature settings, h-BN is the required material; graphite's utility is confined to inert/reducing conditions or applications where its thermal/electrical performance outweighs oxidation concerns [4].

Oxidation Resistance High-Temperature Stability Thermal Management

Mechanical Compliance and Thermal Shock Resistance: Graphite vs. Bulk h-BN for Aerospace Structures

Graphite's lower elastic modulus (21 GPa) and greater compliance compared to bulk hexagonal boron nitride (14–60 GPa, typically stiffer grades) confer superior resistance to thermal shock and vibration-induced fracture [1]. In dynamic launch environments, graphite components absorb strain without catastrophic failure, whereas brittle h-BN ceramics are prone to cracking under the same conditions [2]. This mechanical advantage, combined with graphite's 4.9× lower raw material cost, positions it as the preferred substrate material for aerospace thermal management components, especially when coated with h-BN to combine dielectric/oxidation protection with structural compliance [3]. Quantitatively, graphite's stiffness-to-weight (bending) of 53 points exceeds h-BN's 42–69 range, indicating better flexural compliance per unit mass [1].

Mechanical Compliance Thermal Shock Resistance Aerospace Materials

High-Value Application Scenarios: Where Graphite's Quantified Differentiation Drives Procurement Decisions


Li-Ion Battery Anode Manufacturing: Leveraging 372 mAh/g at 50–70% Lower Cost than Synthetic Graphite

For high-volume lithium-ion battery production (EVs, grid storage), natural flake graphite (after purification to >99.5% C) delivers the industry-standard specific capacity of 372 mAh/g at a procurement cost 50–70% lower than synthetic graphite [1]. This cost advantage, combined with established intercalation chemistry and cycling stability (>1000 cycles), makes it the default anode material for commercial cells. Procurement teams should prioritize suppliers offering battery-grade spheroidized natural graphite with controlled particle size (D50 ~15–20 µm) and low metallic impurities (<100 ppm Fe, Cu, Ni) to ensure electrochemical performance parity with more expensive synthetic grades [2]. In contrast, synthetic graphite's higher purity (>99.9%) and consistency justify its use only in premium applications (e.g., military, aerospace, or high-end consumer electronics) where cost is secondary to ultimate performance and batch-to-batch uniformity [3].

High-Performance Lubricant Formulation: Achieving 67% Lower Friction than MoS₂ in Oil-Based Systems

In formulating oil-based lubricants for internal combustion engines, industrial gearboxes, or metalworking fluids, graphite nanoadditives provide a friction coefficient of 0.001—a 67% reduction compared to MoS₂ (0.003) under identical oil-immersion conditions [1]. This superior performance stems from the directional alignment of oil molecules on graphite's zigzag surface, creating an ultra-low shear interface [2]. For procurement, this translates to selecting graphite powders with high crystallinity (flake or synthetic) and appropriate particle size (typically 1–20 µm) to maximize dispersion and lubricity. End-users can expect measurable improvements in fuel efficiency and component wear life, with studies showing 30–50% reduction in mass loss compared to alternative solid lubricants [3]. Graphite is thus the quantitatively superior choice for oil-based lubrication, whereas MoS₂ remains preferred for dry or vacuum applications.

Conductive Polymer Composites: 3,000× Higher Electrical Conductivity than Carbon Black for Current-Carrying Components

For conductive polymer composites requiring bulk current conduction (e.g., battery electrodes, EMI shielding, antistatic flooring), graphite's in-plane electrical conductivity (≈3 × 10⁵ S/m) is 3,000× higher than carbon black (≈100 S/m) [1]. This vast difference dictates that graphite is essential for applications where electrical resistivity must be below 10⁻² Ω·cm, whereas carbon black is limited to static dissipation (resistivity >10⁶ Ω·cm) [2]. Procurement specifications should therefore mandate high-aspect-ratio graphite flakes or synthetic graphite with electrical resistivity <5 × 10⁻⁴ Ω·cm for current-carrying applications. Additionally, graphite's layered structure provides lubricity during processing, reducing extruder torque compared to carbon black-filled compounds, though at the expense of higher loading requirements to achieve percolation [3]. This trade-off must be balanced based on the specific electrical and mechanical performance targets of the final product.

Thermal Management in Electronics: 5× Higher Thermal Conductivity than h-BN for Heat Spreading with Electrical Conduction

In thermal interface materials (TIMs) and heat spreaders for power electronics, graphite's in-plane thermal conductivity (up to 470 W/m·K) is 5× higher than h-BN's maximum (96 W/m·K), while crucially providing electrical conductivity that h-BN lacks [1]. This makes graphite the material of choice for applications requiring simultaneous heat dissipation and electrical current handling, such as battery pack cooling plates, power module substrates, and LED heat sinks. For procurement, highly oriented pyrolytic graphite (HOPG) or annealed pyrolytic graphite (APG) sheets offer the highest in-plane conductivity (400–470 W/m·K) but at a cost premium. Alternatively, expanded graphite foils (thermal conductivity ~150–300 W/m·K) provide a cost-effective balance for less demanding applications [2]. In all cases, the anisotropic nature of graphite must be considered during assembly to align the basal plane with the heat flux direction; h-BN is reserved for electrically insulating thermal interfaces where dielectric properties are paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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